![molecular formula C7H8ClNO B582642 N-(2-Chloro-4-methylphenyl)hydroxylamine CAS No. 146019-40-1](/img/structure/B582642.png)
N-(2-Chloro-4-methylphenyl)hydroxylamine
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Overview
Description
Scientific Research Applications
Herbicidal Applications
N-(2-Chloro-4-methylphenyl)hydroxylamine derivatives have been synthesized and investigated for their herbicidal properties. The synthesis involved the creation of 2-alkyl(dialkyl)amino-4-chloro-sym-triazine derivatives of hydroxylamine, N-methylhydroxylamine, and N-phenylhydroxylamine. The thermal and catalytic polycondensation of these derivatives has been studied, revealing the formation of linear polycondensates and the liberation of hydrogen chloride (Mel'nikova & Baskakov, 1971).
Aromatic Substitution and Nitrene Formation
In the field of organic chemistry, N-(2-Chloro-4-methylphenyl)hydroxylamine has been used to study aromatic substitution processes. For instance, substitution of benzene by N-benzene and N-(4-methylbenzenesulfonyl)hydroxylamines was observed in the presence of phosphorous pentoxide. This study postulated the formation of nitrene intermediates to account for the resulting products (Potts, Kutz & Nachod, 1975).
Potential in Drug Design
While avoiding specifics about drug use and dosage, it's notable that the structure of N-(2-Chloro-4-methylphenyl)hydroxylamine and its derivatives have been evaluated for potential medical applications. For instance, isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar, have been synthesized and evaluated for dopamine D-1 antagonist activity, suggesting a potential role in the design of drugs targeting neurological pathways (Riggs, Nichols, Foreman & Truex, 1987).
Promoting Effect in Synthesis
N-(2-Chloro-4-methylphenyl)hydroxylamine has also been a focus in studies aiming to optimize synthetic chemical reactions. For instance, a study demonstrated the promoting effect of ethanol on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system, highlighting the selective nature of this reaction and the potential for increased efficiency in the production of specific hydroxylamine derivatives (Liu, Wang, Hao & Jiang, 2011).
Safety And Hazards
The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEASQQNYPEMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669139 |
Source
|
Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)hydroxylamine | |
CAS RN |
146019-40-1 |
Source
|
Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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